![molecular formula C12H16BrNZn B14881551 3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)
3-[(1-Piperidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF) at a concentration of 0.25 M. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 3-[(1-Piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(1-Piperidino)methyl]bromobenzene+Zn→3-[(1-Piperidino)methyl]phenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: Can participate in redox reactions under specific conditions.
Coupling reactions: Often used in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides, acyl halides, and epoxides.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, reacting with an alkyl halide can yield a substituted benzene derivative.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: Valuable in forming biaryl compounds, which are important in material science and drug development.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for pharmaceutical compounds.
Bioconjugation: Can be used to modify biomolecules for research purposes.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials.
Agrochemicals: Used in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism by which 3-[(1-Piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The presence of the piperidino group enhances the stability and reactivity of the organozinc compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
3-[(1-Piperidinylmethyl)phenyl]magnesium bromide: Another organometallic compound used in similar reactions.
3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide: A structurally similar compound with different substituents on the piperidino group.
Uniqueness: 3-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability, which are influenced by the piperidino group. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Propriétés
Formule moléculaire |
C12H16BrNZn |
|---|---|
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Clé InChI |
RJZIPPZTOIWJTB-UHFFFAOYSA-M |
SMILES canonique |
C1CCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



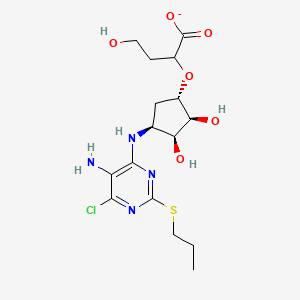
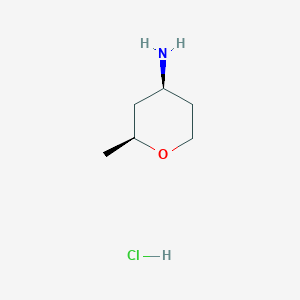
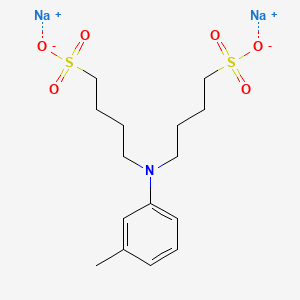
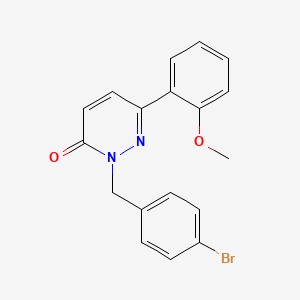
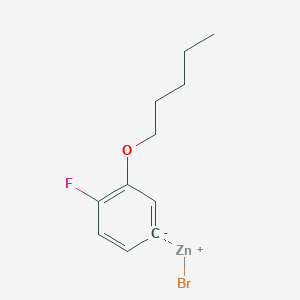
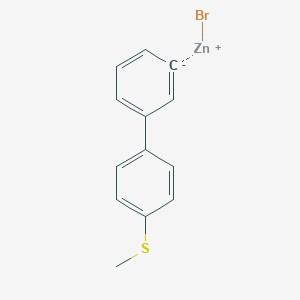
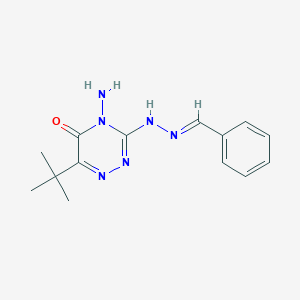

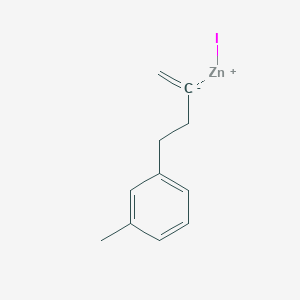
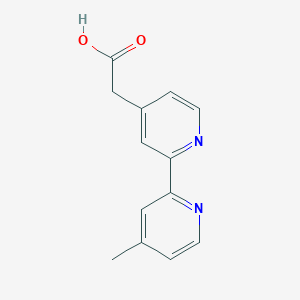
![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
![2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14881560.png)
